Mirtazapine is a tetracyclic piperazino-azepine compound classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). [] Its unique pharmacological profile distinguishes it from other antidepressant classes like tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). In scientific research, Mirtazapine serves as a valuable tool for investigating the complexities of the central nervous system, particularly the interplay of serotonin and norepinephrine pathways.
Future Directions
Investigating its role in other neurological and psychiatric disorders: Preliminary evidence suggests potential therapeutic benefits in conditions like anxiety disorders, sleep disorders, and cognitive impairment. [, , ]
Developing novel formulations and delivery methods: Exploring alternative formulations, such as transdermal patches or sustained-release preparations, could enhance its therapeutic efficacy and minimize side effects. []
Related Compounds
Desmethylmirtazapine
Compound Description: Desmethylmirtazapine is a major active metabolite of mirtazapine. It is formed by N-demethylation of mirtazapine and contributes to the drug's overall therapeutic effect.
8-Hydroxymirtazapine
Compound Description: 8-Hydroxymirtazapine is another major metabolite of mirtazapine, formed via hydroxylation. While it possesses some pharmacological activity, its contribution to the overall therapeutic effect of mirtazapine is thought to be less significant than that of desmethylmirtazapine.
Relevance: 8-Hydroxymirtazapine shares structural similarities with mirtazapine but exhibits a weaker affinity for α2-adrenergic, 5-HT2, and 5-HT3 receptors.
N-Desmethyl-8-hydroxymirtazapine
Compound Description: N-Desmethyl-8-hydroxymirtazapine is a minor metabolite of mirtazapine, generated through a combination of N-demethylation and hydroxylation reactions. Its pharmacological activity and contribution to the therapeutic effect of mirtazapine are not fully understood.
Relevance: This compound represents a further metabolized form of mirtazapine, with modifications at both the 8-position and the nitrogen atom in the piperazine ring.
13-Hydroxymirtazapine
Compound Description: 13-Hydroxymirtazapine is a metabolite of mirtazapine formed through hydroxylation. It is considered a minor metabolite and its pharmacological activity and clinical relevance are not well-established.
Relevance: This metabolite demonstrates the metabolic susceptibility of the mirtazapine molecule at the 13-position.
Mirtazapine N-oxide
Compound Description: Mirtazapine N-oxide is a metabolite of mirtazapine generated by oxidation of the nitrogen atom in the piperazine ring. Its pharmacological activity and clinical significance are not entirely clear.
Relevance: This metabolite highlights a different metabolic pathway for mirtazapine, involving oxidation rather than demethylation or hydroxylation.
12-Hydroxymirtazapine
Compound Description: 12-Hydroxymirtazapine is another hydroxylated metabolite of mirtazapine, identified in studies of its metabolism. The pharmacological activity and clinical relevance of this metabolite are not well-defined.
Relevance: This metabolite further demonstrates the metabolic diversity of mirtazapine, showcasing hydroxylation at the 12-position.
N-Desmethyl-13-hydroxymirtazapine
Compound Description: N-Desmethyl-13-hydroxymirtazapine is a minor metabolite of mirtazapine, formed through a combination of N-demethylation and hydroxylation. Like many other minor metabolites, its pharmacological properties and contribution to the overall effect of mirtazapine require further investigation.
Relevance: This metabolite exemplifies the potential for multiple metabolic transformations of the mirtazapine molecule.
Amitriptyline
Compound Description: Amitriptyline is a tricyclic antidepressant (TCA). It acts by inhibiting the reuptake of serotonin and norepinephrine in the brain.
Relevance: Amitriptyline serves as a comparator drug in several studies evaluating the efficacy and tolerability of mirtazapine. While both are antidepressants, mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA) and has a different pharmacological profile, leading to distinct side effect profiles.
Fluoxetine
Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) antidepressant. It primarily acts by increasing serotonin levels in the brain.
Relevance: Fluoxetine is often used as a comparator drug in studies investigating the efficacy, onset of action, and tolerability of mirtazapine. Mirtazapine, with its unique NaSSA mechanism, displays a different side effect profile compared to fluoxetine.
Sertraline
Compound Description: Sertraline, another SSRI antidepressant, is structurally and pharmacologically similar to fluoxetine. It primarily affects serotonin levels in the brain.
Relevance: In one case report, a patient with mirtazapine-associated peripheral edema experienced complete resolution of edema after switching to sertraline, suggesting a potential benefit of sertraline in managing this specific side effect.
Paroxetine
Compound Description: Paroxetine belongs to the SSRI class of antidepressants, sharing a similar mechanism of action with fluoxetine and sertraline. It works by inhibiting the reuptake of serotonin.
Relevance: Paroxetine is included in research comparing the effectiveness and cost-effectiveness of different antidepressants, including mirtazapine. These comparisons highlight the potential advantages of mirtazapine in terms of cost and specific aspects of treatment response, such as impact on quality of life.
Citalopram
Compound Description: Citalopram is an SSRI antidepressant with a mechanism of action similar to fluoxetine, sertraline, and paroxetine. It increases serotonin levels in the brain.
Relevance: Citalopram is mentioned alongside other SSRIs in discussions about the comparative onset of action of different antidepressants, including mirtazapine. This comparison suggests that mirtazapine might have a faster onset of action than citalopram and other SSRIs.
Trazodone
Compound Description: Trazodone is an atypical antidepressant with a complex pharmacological profile. It acts as a serotonin antagonist and reuptake inhibitor, and also has some affinity for α1-adrenergic receptors.
Relevance: Trazodone serves as a comparator in early clinical trials evaluating the efficacy of mirtazapine in treating major depression. These studies generally showed comparable efficacy between the two drugs, supporting the use of mirtazapine as an alternative treatment option.
Venlafaxine
Compound Description: Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). It increases both serotonin and norepinephrine levels in the brain.
Relevance: Venlafaxine is another comparator drug used in studies examining the efficacy and onset of action of mirtazapine. While both drugs affect serotonin and norepinephrine systems, mirtazapine's unique mechanism might contribute to a faster onset of action and a distinct side effect profile.
Agomelatine
Compound Description: Agomelatine is an atypical antidepressant that acts as a melatonin receptor agonist and a 5-HT2C receptor antagonist.
Relevance: In a case report, agomelatine was successfully introduced to a patient experiencing peripheral edema while on mirtazapine. This suggests that agomelatine might be a suitable alternative for individuals who experience this particular side effect with mirtazapine.
Clomipramine
Compound Description: Clomipramine is a tricyclic antidepressant with a strong affinity for the serotonin transporter. It is often used in the treatment of obsessive-compulsive disorder.
Relevance: Clomipramine serves as a comparator drug in studies assessing the efficacy and side effect profile of mirtazapine, particularly in the context of dysthymic disorder. These studies suggest that mirtazapine might offer a more favorable side effect profile compared to clomipramine, while exhibiting comparable efficacy.
Bupropion
Compound Description: Bupropion is an atypical antidepressant with a unique mechanism of action. It is believed to inhibit the reuptake of dopamine and norepinephrine, with minimal effects on serotonin.
Relevance: One case report describes the successful use of mirtazapine to treat dyskinesia potentially induced by bupropion. This case highlights the potential of mirtazapine in managing movement disorders, possibly through its serotonergic and noradrenergic effects, which differ from the primary mechanisms of bupropion.
Source and Classification
Mirtazapine was first synthesized in 1989 by the pharmaceutical company Organon and became available for clinical use in the mid-1990s. It is marketed under various trade names, including Remeron and Avanza. The chemical structure of mirtazapine is characterized by its tetracyclic framework, which includes a piperazine moiety, contributing to its pharmacological effects.
Synthesis Analysis
Methods and Technical Details
The synthesis of mirtazapine involves several key steps that can vary depending on the method used. A common synthetic route begins with the condensation reaction between 2-chloro-3-cyanopyridine and 1-methyl-3-phenylpiperazine. This reaction typically requires the presence of a suitable solvent and catalysts to facilitate the formation of the desired product.
Initial Reaction: The condensation reaction produces an intermediate that undergoes cyclization.
Cyclization: The addition of sulfuric acid as a catalyst facilitates this step, leading to the formation of mirtazapine.
Purification: Post-synthesis, mirtazapine is purified through crystallization techniques to achieve the desired purity levels.
Recent advancements have introduced methods that utilize tetrahydrofuran as a cosolvent to enhance yield and reduce side reactions during synthesis, making industrial production more efficient .
Molecular Structure Analysis
Structure and Data
Mirtazapine has a molecular formula of C17H19N3 with a molar mass of approximately 265.36 g/mol. The compound features a complex tetracyclic structure with multiple rings that contribute to its pharmacological activity.
Chirality: Mirtazapine exists as a racemic mixture of enantiomers, with the (S)-enantiomer known as esmirtazapine being particularly active.
Structural Characteristics
The three-dimensional arrangement of mirtazapine allows it to interact effectively with various neurotransmitter receptors in the brain, facilitating its antidepressant effects.
Chemical Reactions Analysis
Reactions and Technical Details
The primary chemical reactions involved in mirtazapine synthesis include:
Condensation: The initial step involves nucleophilic attack by the piperazine derivative on the electrophilic carbon of 2-chloro-3-cyanopyridine.
Reduction: Subsequent steps may involve reduction reactions using agents like sodium borohydride to convert intermediates into mirtazapine.
Cyclization: This crucial step forms the tetracyclic structure characteristic of mirtazapine.
Mechanism of Action
Mirtazapine's mechanism of action involves multiple pathways:
Adrenergic Receptor Antagonism: It primarily blocks alpha-2 adrenergic receptors, leading to increased norepinephrine release.
Serotonin Receptor Modulation: Mirtazapine acts as an antagonist at certain serotonin receptors (5-HT2 and 5-HT3), promoting serotonin release at 5-HT1A receptors which are associated with mood enhancement.
Histamine Receptor Blockade: Its antihistaminic properties contribute to sedation, making it useful for patients with insomnia .
This multifaceted approach enhances both norepinephrine and serotonin levels in the synaptic cleft, improving depressive symptoms effectively.
Physical and Chemical Properties Analysis
Physical Properties
Density: 1.22 g/cm³
Melting Point: 114–116 °C
Boiling Point: Approximately 432 °C
Solubility: Soluble in methanol and chloroform; limited solubility in water.
Chemical Properties
Mirtazapine exhibits stability under standard conditions but may degrade under extreme pH levels or temperatures. Its pharmacokinetics reveal an oral bioavailability of about 50% with significant protein binding (approximately 85%) .
Applications
Mirtazapine is primarily used in clinical settings for:
Major Depressive Disorder: Its primary indication.
Anxiety Disorders: Effective for managing anxiety symptoms.
Insomnia Treatment: Due to its sedative effects.
Appetite Stimulation: Used in patients needing weight gain due to its ability to increase appetite.
Additionally, research continues into its potential applications in treating other conditions such as post-traumatic stress disorder and chronic pain syndromes .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Motesanib, also known as AMG-706, is the orally bioavailable multiple-receptor tyrosine kinase inhibitor with potential antineoplastic activity. Motesanib selectively targets and inhibits vascular endothelial growth factor (VEGFR), platelet-derived growth factor (PDGFR), kit, and Ret receptors, thereby inhibiting angiogenesis and cellular proliferation.
Motexafin lutetium (MLu) is a second-generation photosensitizer for photodynamic therapy (PDT) of cancer. It belongs to the family of drugs called metallotexaphyrins. Also called lutetium texaphyrin. Motexafin lutetium is a pentadentate aromatic metallotexaphyrin with photosensitizing properties. Motexafin Lutetium is a pentadentate aromatic metallotexaphyrin with photosensitizing properties. Motexafin lutetium preferentially accumulates in tumor cells due to their increased rates of metabolism and absorbs light, forming an extended high energy conformational state that produces high quantum yields of singlet oxygen, resulting in local cytotoxic effects. (NCI04)
Motolimod has been used in trials studying the treatment of Lymphoma, Tongue Cancer, Ovarian Cancer, Adult Solid Neoplasm, and Fallopian Tube Cancer, among others. Motolimod is a small-molecule Toll-like receptor 8 (TLR8) agonist with potential immunostimulating and antineoplastic activities. Motolimod binds to TLR8, present in cutaneous dendritic cells, monocytes/macrophages, and mast cells, which may result in the activation of the central transcription factor nuclear factor-B, the secretion of proinflammatory cytokines and other mediators, and a Th1-weighted antitumoral cellular immune response. Primarily localized to endosomal membranes intracellularly, TLR8, like other TLRs, recognizes pathogen-associated molecular patterns (PAMPs) and plays a key role in the innate immune system.
Moxalactam Disodium is a parenteral oxacephem antibiotic with an oxygen molecule substituted for the sulfur atom in the beta-lactam nucleus. Moxalactam is a thrid-generation cephalosporin that has broad-spectrum antibiotic activity and high resistance to beta-lactameses. This agent is active against gram-negative enteric bacilli, including multiple drug-resistant strains. Broad- spectrum beta-lactam antibiotic similar in structure to the CEPHALOSPORINS except for the substitution of an oxaazabicyclo moiety for the thiaazabicyclo moiety of certain CEPHALOSPORINS. It has been proposed especially for the meningitides because it passes the blood-brain barrier and for anaerobic infections.
Moxaverine hydrochloride is a derivative of papaverine, a phosphodiesterase inhibitor. Moxaverine has been studied in phase III of a clinical trial for the treatment of ocular blood flow in patients with age- related macular degeneration and primary open angle glaucoma.